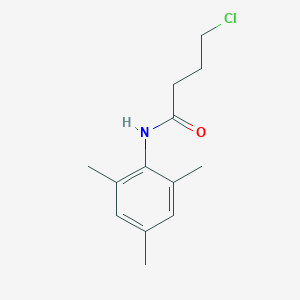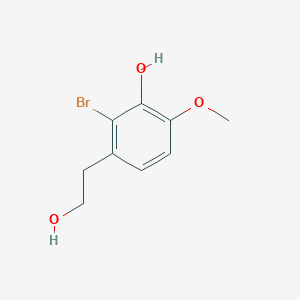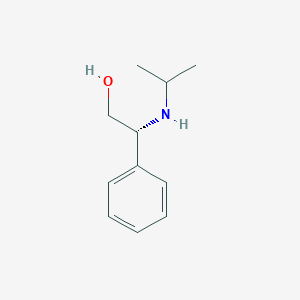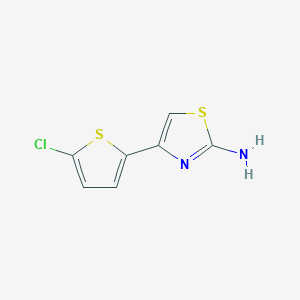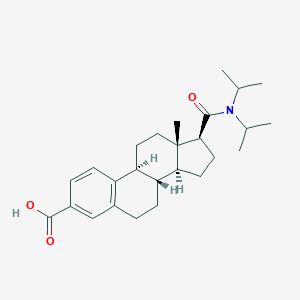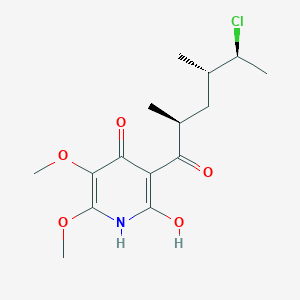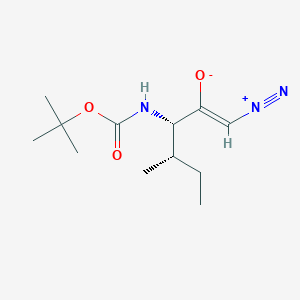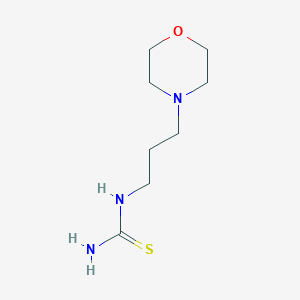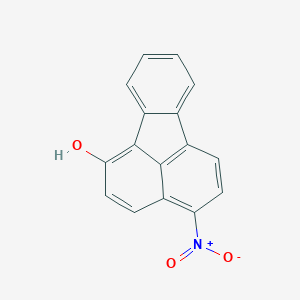
o-Tolylacetyl-coenzyme A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Tolylacetyl-coenzyme A (o-Tolylacetyl-CoA) is a biochemical compound that plays a crucial role in the metabolism of certain amino acids and fatty acids in living organisms. It is a derivative of coenzyme A, which is involved in several metabolic pathways in the body. The compound has gained significant attention in scientific research due to its potential applications in the treatment of various metabolic disorders.
Mechanism of Action
The mechanism of action of o-Tolylacetyl-CoA involves its role in the metabolism of certain amino acids and fatty acids. The compound is involved in the breakdown of these molecules, which results in the production of energy. It also plays a crucial role in the synthesis of certain molecules, including cholesterol and fatty acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of o-Tolylacetyl-CoA are numerous. The compound is involved in several metabolic pathways, including the breakdown of amino acids and fatty acids, as well as the synthesis of cholesterol and fatty acids. It has been found to play a critical role in the regulation of blood sugar levels, making it an essential component in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using o-Tolylacetyl-CoA in lab experiments include its availability and ease of synthesis. The compound can be synthesized using chemical or enzymatic methods, making it readily available for use in experiments. However, the limitations of using o-Tolylacetyl-CoA in lab experiments include its instability and potential toxicity.
Future Directions
There are several future directions for research on o-Tolylacetyl-CoA. One potential area of research is the development of new methods for synthesizing the compound, which could lead to improved efficiency and reduced toxicity. Another area of research is the investigation of the compound's potential applications in the treatment of metabolic disorders, including diabetes and obesity. Additionally, research could be conducted to explore the potential use of o-Tolylacetyl-CoA in the development of new drugs for the treatment of these disorders.
Synthesis Methods
The synthesis of o-Tolylacetyl-CoA can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to produce the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method for synthesizing o-Tolylacetyl-CoA is through chemical synthesis, which involves the reaction of toluene with acetyl-CoA in the presence of a catalyst.
Scientific Research Applications
O-Tolylacetyl-CoA has been extensively studied for its potential applications in scientific research. It has been found to play a critical role in the metabolism of certain amino acids and fatty acids, making it an essential component in several metabolic pathways. The compound has been studied for its potential applications in the treatment of metabolic disorders such as diabetes, obesity, and metabolic syndrome.
properties
CAS RN |
124924-91-0 |
|---|---|
Molecular Formula |
C30H44N7O17P3S |
Molecular Weight |
899.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(2-methylphenyl)ethanethioate |
InChI |
InChI=1S/C30H44N7O17P3S/c1-17-6-4-5-7-18(17)12-21(39)58-11-10-32-20(38)8-9-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-7,15-16,19,23-25,29,40-41H,8-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |
InChI Key |
CKDWRFBMURSRHQ-FUEUKBNZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES |
CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
synonyms |
2-tolylacetyl-CoA 2-tolylacetyl-coenzyme A coenzyme A, 2-tolylacetyl- o-tolylacetyl-coenzyme A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)
